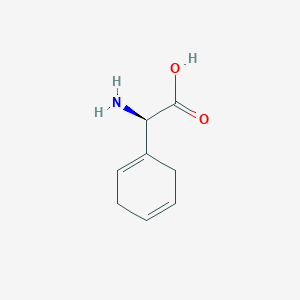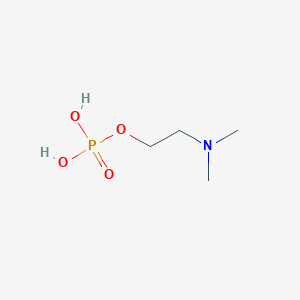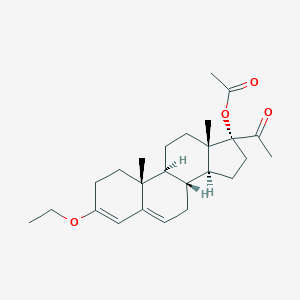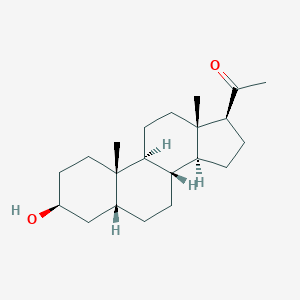
Epipregnanolone
Overview
Description
Epipregnanolone, also known as 3β-hydroxy-5β-pregnan-20-one, 3β,5β-tetrahydroprogesterone, or 3β,5β-THP, is an endogenous neurosteroid . It acts as a negative allosteric modulator of the GABA A receptor and reverses the effects of potentiators like allopregnanolone .
Synthesis Analysis
Epipregnanolone is biosynthesized from progesterone by the actions of 5β-reductase and 3β-hydroxysteroid dehydrogenase, with 5β-dihydroprogesterone as the intermediate in this two-step transformation . Allopregnanolone, a 3α,5α‐progesterone metabolite, acts as a potent allosteric modulator of the γ‐aminobutyric acid type A receptor .
Molecular Structure Analysis
Epipregnanolone is the 3β-stereoisomer of 3-hydroxy-5β-pregnan-20-one . It has a role as a human metabolite and a mouse metabolite. It is a 3-hydroxy-5β-pregnan-20-one and a 3β-hydroxy steroid .
Chemical Reactions Analysis
Epipregnanolone is a positive modulator of the IGABA with EC 50 of 5.7 µM in Purkinje cells and 9.3 µM in hippocampal neurons . Epi-induced potentiation of the IGABA was more potent at low vs. high GABA concentrations .
Physical And Chemical Properties Analysis
Epipregnanolone has a molecular formula of C21H34O2 and a molecular weight of 318.5 g/mol . Its IUPAC name is 1-[(3S,5R,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone .
Scientific Research Applications
Modulator of GABAA Receptor
Epipregnanolone (3β-hydroxy-5β-pregnan-20-one, Epi) is an endogenous steroid with important physiological effects and high affinity for GABAA receptors . It has been found to be a positive modulator of the GABA-induced chloride current (IGABA) in the Purkinje cells of rat cerebellum and pyramidal neurons of rat hippocampus . The effect of Epi on IGABA in native neurons has been studied using the patch clamp technique .
Interaction with Other Steroids
The combined application of Epi and allopregnanolone (3α-hydroxy-5α-pregnan-20-one, ALLO) showed that the effects of these two steroids are not additive . Epi has a dual effect on the IGABA, increasing the current in the control solution and decreasing the stimulatory effect of ALLO .
Interaction with Isopregnanolone
Isopregnanolone (3β-hydroxy-5α-pregnan-20-one, Iso) counteracts Epi, reducing its potentiating effect by 2-2.3 times . This interaction between Epi and Iso provides a unique application in the modulation of GABAA receptors .
Non-Interaction with Flumazenil
Flumazenil, a nonsteroidal GABAA receptor antagonist, does not affect the Epi-induced potentiation . This suggests that Epi’s effects are independent of the action of nonsteroidal GABAA receptor antagonists .
Modulator of NMDA Receptor
The sulfate of epipregnanolone, epipregnanolone sulfate, is a negative allosteric modulator of the NMDA receptors . This suggests a potential role of Epi in the regulation of NMDA receptor activity .
Activator of TRPM3 Channels
Epipregnanolone sulfate also acts as a TRPM3 channel activator . This indicates a potential role of Epi in the regulation of TRPM3 channel activity .
Mechanism of Action
Target of Action
Epipregnanolone, also known as 3β-hydroxy-5β-pregnan-20-one, 3β,5β-tetrahydroprogesterone, or 3β,5β-THP, is an endogenous neurosteroid . Its primary targets are the GABA A receptors , where it acts as a negative allosteric modulator . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
Epipregnanolone interacts with its targets, the GABA A receptors, by acting as a negative allosteric modulator . This means it binds to a site on the receptor that is distinct from the active site, leading to a conformational change that reduces the receptor’s affinity for its ligand. As a result, it reverses the effects of potentiators like allopregnanolone .
Biochemical Pathways
Epipregnanolone is biosynthesized from progesterone through a two-step transformation involving the enzymes 5β-reductase and 3β-hydroxysteroid dehydrogenase . The intermediate in this process is 5β-dihydroprogesterone .
Pharmacokinetics
A validated, fast, and specific assay has been developed that allows for simultaneous quantification of blood serum concentrations of epipregnanolone and other related steroids . This could potentially provide valuable insights into the ADME properties of Epipregnanolone in future studies.
Result of Action
Epipregnanolone has a dual effect on the GABA-induced chloride current (IGABA). It increases the current in the control solution and decreases the stimulatory effect of allopregnanolone . This modulation of IGABA has important implications for neuronal excitability and neurotransmission.
Future Directions
Research is ongoing to understand the full potential of Epipregnanolone. For instance, a study showed that Epi has a dual effect on the IGABA increasing the current in the control solution and decreasing the stimulatory effect of ALLO . Another study discusses new and future directions in neurosteroid therapeutics, including the development of an oral agent, zuranolone, and the IV and oral formulations of ganaxolone .
properties
IUPAC Name |
1-[(3S,5R,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14-,15+,16+,17-,18+,19+,20+,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AURFZBICLPNKBZ-GRWISUQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00155766 | |
| Record name | Epipregnanolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00155766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Epipregnanolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001471 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Epipregnanolone | |
CAS RN |
128-21-2 | |
| Record name | Epipregnanolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Epipregnanolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epipregnanolone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21450 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Epipregnanolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00155766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EPIPREGNANOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KQ00893OL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Epipregnanolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001471 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



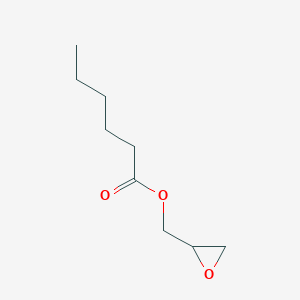
![1,7-Diazaspiro[3.5]nonan-2-one](/img/structure/B113853.png)
